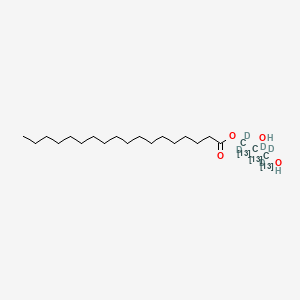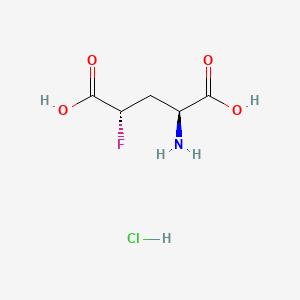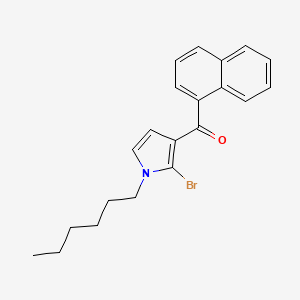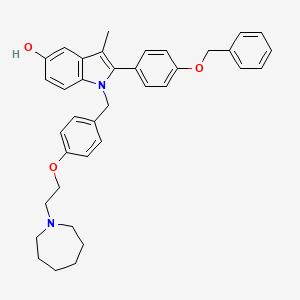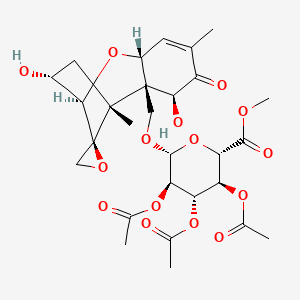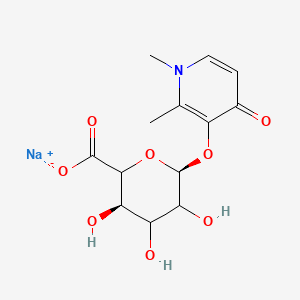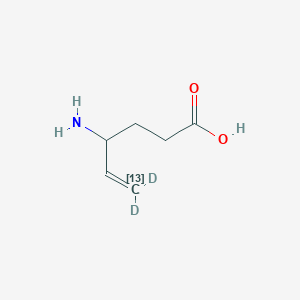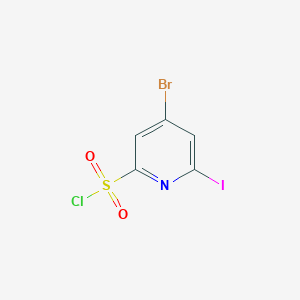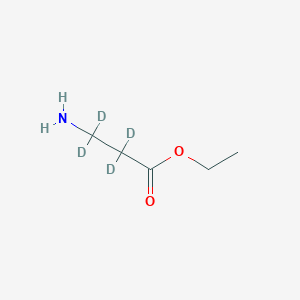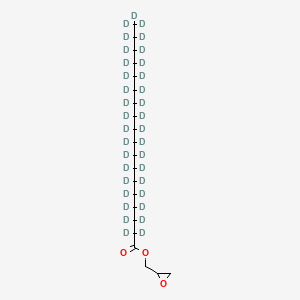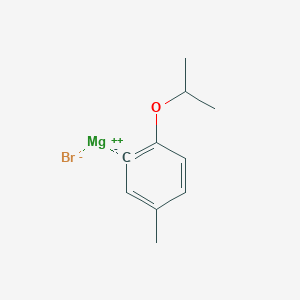
(-)-5-Deoxy-strigol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-5-Deoxy-strigol: is a naturally occurring compound belonging to the strigolactone family. Strigolactones are plant hormones that play a crucial role in regulating plant growth and development, particularly in response to environmental stress. This compound is known for its role in promoting symbiotic relationships between plants and arbuscular mycorrhizal fungi, which enhance nutrient uptake and plant health.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-Deoxy-strigol involves several steps, starting from readily available precursors. One common synthetic route includes the use of Diels-Alder reactions, followed by various functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages due to the complexity of its synthesis. advancements in organic synthesis and biotechnology hold promise for scalable production methods. Techniques such as microbial fermentation and plant tissue culture are being explored to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions: (-)-5-Deoxy-strigol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, (-)-5-Deoxy-strigol is studied for its unique chemical properties and potential applications in organic synthesis. Researchers are exploring its use as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is known for its role in plant-microbe interactions. It promotes the formation of symbiotic relationships between plants and arbuscular mycorrhizal fungi, which enhance nutrient uptake and plant health.
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development.
Industry: In industry, this compound is being explored for its potential use in agriculture. Its ability to promote plant growth and enhance nutrient uptake makes it a valuable tool for improving crop yields and sustainability.
Mechanism of Action
Molecular Targets and Pathways: (-)-5-Deoxy-strigol exerts its effects by binding to specific receptors in plants, known as strigolactone receptors. This binding triggers a cascade of molecular events that regulate plant growth and development. The compound also influences the expression of various genes involved in stress response and nutrient uptake.
Comparison with Similar Compounds
Strigol: Another naturally occurring strigolactone with similar biological activities.
Orobanchol: A strigolactone that also promotes plant-microbe interactions.
Sorgolactone: A strigolactone with similar chemical properties and biological functions.
Uniqueness: (-)-5-Deoxy-strigol is unique due to its specific chemical structure and its potent biological activity. Its ability to promote symbiotic relationships between plants and fungi sets it apart from other similar compounds. Additionally, its potential therapeutic applications in medicine make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(3E,3aS,8bR)-8,8-dimethyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14-,16+/m0/s1 |
InChI Key |
QXTUQXRFEBHUBA-POLLCTFXSA-N |
Isomeric SMILES |
CC1=C[C@H](OC1=O)O/C=C/2\[C@@H]3CC4=C([C@@H]3OC2=O)C(CCC4)(C)C |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


